

# Cap1-6D: An Altered Peptide Ligand for HLA-A2 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Cap1-6D   |           |
| Cat. No.:            | B15597365 | Get Quote |

# An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract

This technical guide provides a comprehensive overview of **Cap1-6D**, an altered peptide ligand (APL) derived from the native carcinoembryonic antigen (CEA) peptide, CAP1. Designed as a superagonist for T-cell receptor (TCR) engagement, **Cap1-6D** has been investigated as a vaccine candidate to elicit enhanced anti-tumor immune responses against CEA-expressing cancers. This document details the molecular characteristics of **Cap1-6D**, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for its evaluation, and visualizes the pertinent biological pathways. The information presented is intended for researchers, scientists, and drug development professionals in the field of cancer immunotherapy.

### Introduction

Carcinoembryonic antigen (CEA) is a well-established tumor-associated antigen overexpressed in a variety of adenocarcinomas, including colorectal and pancreatic cancers, making it an attractive target for immunotherapy.[1] However, as a "self" antigen, CEA is often associated with immune tolerance, leading to weak T-cell responses.[1] Altered peptide ligands (APLs) are synthetic peptides with modifications to the original amino acid sequence designed to enhance immunogenicity.[2]



**Cap1-6D** is an APL of the native HLA-A\*0201-restricted CEA epitope, CAP1.[1] It is designed to act as a superagonist, aiming to more potently stimulate and expand CEA-specific cytotoxic T lymphocytes (CTLs).[3] This guide explores the scientific basis for **Cap1-6D**'s design and function, presenting both the promising and cautionary findings from its investigation.

# **Peptide Characteristics**

**Cap1-6D** is a nine-amino-acid peptide derived from the native CAP1 peptide, which corresponds to amino acids 605-613 of CEA. The alteration involves the substitution of asparagine (N) at position 6 with aspartic acid (D).[1][3] This modification is intended to enhance the interaction with the T-cell receptor without significantly affecting the peptide's binding to the HLA-A2 molecule.[1][3]

| Peptide       | Sequence (Single-Letter Code) | Modification                                      |
|---------------|-------------------------------|---------------------------------------------------|
| CAP1 (Native) | YLSGANLNL                     | None                                              |
| Cap1-6D (APL) | YLSGADLNL                     | Asparagine (N) to Aspartic Acid (D) at position 6 |

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from studies evaluating **Cap1-6D**.

# Table 1: T-Cell Response to Cap1-6D Vaccine in Pancreatic Cancer Patients (Phase I Trial)

This table presents data from a randomized phase I clinical trial where patients with pancreatic adenocarcinoma were vaccinated with different doses of the **Cap1-6D** peptide. The T-cell response was measured by IFN-y ELISPOT assay.[1][4]



| Vaccine<br>Dose Arm | Peptide<br>Dose | N<br>(evaluable) | Mean Peak<br>T-cell<br>Response<br>(spots per<br>10 <sup>4</sup> CD8+<br>cells) | Median Peak T-cell Response (spots per 10 <sup>4</sup> CD8+ cells) | Percentage of Patients with Increased T-cell Response |
|---------------------|-----------------|------------------|---------------------------------------------------------------------------------|--------------------------------------------------------------------|-------------------------------------------------------|
| A                   | 10 μg           | 5                | 36.5                                                                            | 10.5                                                               | 20%                                                   |
| В                   | 100 μg          | 5                | 148.45                                                                          | 51.75                                                              | 60%                                                   |
| С                   | 1000 μg         | 4                | 247.69                                                                          | 270.63                                                             | 100%                                                  |

Data adapted from a study on a modified CEA peptide vaccine in patients with pancreatic adenocarcinoma.[1][4]

# Table 2: Comparative In Vitro T-Cell Lysis Mediated by Anti-Cap1-6D T-Cells

This table shows the cytotoxic activity of T-cells generated by stimulation with **Cap1-6D** against target cells pulsed with either **Cap1-6D** or the native CAP1 peptide. Cytotoxicity was measured using a standard 4-hour <sup>51</sup>Cr release assay.[3]

| Effector:Target (E:T) Ratio | Target Cells Pulsed with Cap1-6D (% Specific Lysis) | Target Cells Pulsed with CAP1 (% Specific Lysis) |
|-----------------------------|-----------------------------------------------------|--------------------------------------------------|
| 30:1                        | ~55%                                                | ~20%                                             |
| 10:1                        | ~40%                                                | ~10%                                             |
| 3:1                         | ~25%                                                | ~5%                                              |
| 1:1                         | ~15%                                                | ~2%                                              |

Data are estimations based on graphical representations from the source.[3]

# Table 3: Differential Cytokine and Granzyme B Expression



This table highlights the differential gene and protein expression in a CEA-specific T-cell line stimulated with **Cap1-6D** versus the native CAP1 peptide.

| Gene/Protein                | Fold Increase (Cap1-6D vs.<br>CAP1) | Method     |
|-----------------------------|-------------------------------------|------------|
| Lymphotactin (RNA)          | >12-fold                            | Microarray |
| Granzyme B (RNA)            | >4-fold                             | Microarray |
| Lymphotactin (Protein, 24h) | 3.89-fold                           | ELISA      |
| IFN-γ (Protein, 24h)        | ~1.5-fold                           | ELISA      |

# Experimental Protocols HLA-A2 Binding Assay (T2 Cell-Based)

This protocol is used to assess the binding affinity of peptides to the HLA-A2 molecule. It utilizes the T2 cell line, which is deficient in TAP (transporter associated with antigen processing), resulting in low surface expression of HLA-A2 unless stabilized by an external peptide.

#### Materials:

- T2 cells
- Peptides (Cap1-6D, CAP1, positive and negative controls)
- Serum-free RPMI 1640 medium
- Human β2-microglobulin
- PE-conjugated anti-human HLA-A2 monoclonal antibody (e.g., clone BB7.2)
- FACS buffer (PBS with 2% FBS)
- 96-well cell culture plates
- Flow cytometer



#### Procedure:

- Culture T2 cells to a density of approximately 1 x 10<sup>6</sup> cells/mL.
- Wash the T2 cells twice with serum-free RPMI 1640 medium.
- Resuspend the cells in serum-free RPMI 1640 medium at a concentration of 1 x 10<sup>6</sup> cells/mL.
- Add 100 μL of the cell suspension to each well of a 96-well plate.
- Add peptides at various concentrations (e.g., 0.1, 1, 10, 100 μM) to the wells. Include a
  known high-affinity HLA-A2 binding peptide as a positive control and a non-binding peptide
  as a negative control.
- Add human β2-microglobulin to a final concentration of 3 µg/mL to each well.
- Incubate the plate for 18 hours at 37°C in a 5% CO2 incubator.
- · After incubation, wash the cells twice with cold FACS buffer.
- Resuspend the cells in 100  $\mu$ L of FACS buffer containing the PE-conjugated anti-HLA-A2 antibody at the manufacturer's recommended concentration.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with cold FACS buffer.
- Resuspend the cells in an appropriate volume of FACS buffer for flow cytometry analysis.
- Acquire the data on a flow cytometer and analyze the mean fluorescence intensity (MFI) of the PE signal.
- The binding affinity is proportional to the increase in MFI compared to the negative control.

### **IFN-y ELISPOT Assay**

This assay quantifies the number of peptide-specific T-cells that secrete IFN-y upon stimulation.



#### Materials:

- 96-well ELISPOT plates pre-coated with anti-human IFN-y capture antibody
- PBMCs from HLA-A2+ donors
- Peptides (Cap1-6D, CAP1)
- Complete RPMI 1640 medium
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-HRP conjugate
- Substrate solution (e.g., AEC or BCIP/NBT)
- ELISPOT plate reader

#### Procedure:

- Thaw and rest PBMCs overnight in complete RPMI medium.
- Wash the ELISPOT plate according to the manufacturer's instructions.
- Block the plate with complete RPMI medium for at least 30 minutes at 37°C.
- Prepare a suspension of PBMCs at a concentration of 2-3 x 10<sup>6</sup> cells/mL in complete medium.
- Remove the blocking medium from the plate.
- Add 100 μL of the PBMC suspension to each well (2-3 x 10<sup>5</sup> cells/well).
- Add 100 μL of the peptide solution at a final concentration of 10 μg/mL. Include a positive control (e.g., PHA) and a negative control (medium only).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Wash the plate to remove the cells.



- Add the biotinylated detection antibody and incubate for 2 hours at room temperature.
- Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
- Wash the plate and add the substrate solution. Monitor for spot development.
- Stop the reaction by washing with distilled water.
- · Allow the plate to dry completely.
- · Count the spots using an ELISPOT reader.

### **Chromium-51 Release Assay for Cytotoxicity**

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells.

#### Materials:

- Effector cells (peptide-specific CTLs)
- Target cells (e.g., T2 cells or a CEA+, HLA-A2+ tumor cell line)
- Sodium Chromate (<sup>51</sup>Cr)
- Peptides (Cap1-6D, CAP1)
- Complete RPMI 1640 medium
- 96-well V-bottom plates
- Gamma counter

#### Procedure:

- Target Cell Labeling:
  - Resuspend 1 x 10<sup>6</sup> target cells in 100 μL of medium.



- Add 100 μCi of <sup>51</sup>Cr and incubate for 1-2 hours at 37°C, mixing every 30 minutes.
- Wash the labeled target cells three times with complete medium to remove excess <sup>51</sup>Cr.
- Resuspend the cells at 1 x 10<sup>5</sup> cells/mL.

#### Assay Setup:

- Plate 100 μL of the labeled target cell suspension into each well of a 96-well V-bottom plate (1 x  $10^4$  cells/well).
- $\circ$  If using T2 cells as targets, pulse them with 10  $\mu$ g/mL of the respective peptide for 1 hour before adding effector cells.
- $\circ$  Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a volume of 100  $\mu$ L.
- Controls:
  - Spontaneous release: Target cells with medium only.
  - Maximum release: Target cells with 1% Triton X-100.
- Incubation and Measurement:
  - Centrifuge the plate at 100 x g for 1 minute to pellet the cells.
  - Incubate for 4 hours at 37°C in a 5% CO<sub>2</sub> incubator.
  - Centrifuge the plate at 500 x g for 5 minutes.
  - $\circ\,$  Carefully collect 100  $\mu L$  of supernatant from each well and transfer to tubes for gamma counting.

#### Calculation:

Percent specific lysis = [(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)] x 100.



# Signaling Pathways and Experimental Workflows T-Cell Activation Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by TCR engagement with a peptide-MHC complex. **Cap1-6D**, as a superagonist, is hypothesized to enhance the initial signaling events at the TCR, leading to a more robust downstream response.





Click to download full resolution via product page

Caption: T-Cell Activation Signaling Pathway via Cap1-6D.



# Experimental Workflow for Evaluating Cap1-6D Immunogenicity

The following diagram outlines a typical experimental workflow to compare the immunogenicity of **Cap1-6D** and the native CAP1 peptide.



Click to download full resolution via product page

Caption: Workflow for Cap1-6D Immunogenicity Assessment.

### **Discussion and Future Directions**

**Cap1-6D** was developed with the rationale that a superagonist APL could overcome immune tolerance to the self-antigen CEA. Clinical trial data indicates a dose-dependent increase in T-

### Foundational & Exploratory





cell responses in vaccinated patients, suggesting that **Cap1-6D** is indeed immunogenic.[1][4] In vitro studies have shown that T-cells stimulated with **Cap1-6D** exhibit enhanced cytotoxicity and production of certain effector molecules like lymphotactin and granzyme B when compared to stimulation with the native CAP1 peptide.

However, a critical consideration is the avidity of the T-cells generated by **Cap1-6D** for the native CAP1 peptide presented on tumor cells. Some studies suggest that while **Cap1-6D** potently activates T-cells that recognize **Cap1-6D** itself, these T-cells may have low avidity for the native CAP1 epitope and consequently fail to efficiently recognize and lyse CEA-expressing tumor cells.[3] This highlights a potential pitfall of the APL approach: the generation of T-cell populations that are highly reactive to the vaccine but not to the intended tumor target.

#### Future research should focus on:

- Detailed Avidity Studies: Thoroughly characterizing the TCR avidity of Cap1-6D-induced Tcells for both the APL and the native peptide.
- Tumor Recognition Assays: Rigorously testing the ability of **Cap1-6D**-generated CTLs to recognize and kill a panel of CEA-expressing tumor cell lines with varying levels of CEA and HLA-A2 expression.
- Signaling Pathway Analysis: Investigating the precise molecular signaling events that differ between T-cells stimulated with Cap1-6D versus CAP1 to better understand the basis for the observed functional differences.
- Combination Therapies: Exploring the use of Cap1-6D in combination with other immunomodulatory agents, such as checkpoint inhibitors, to potentially enhance the efficacy of the anti-tumor response.

### Conclusion

**Cap1-6D** is a well-characterized altered peptide ligand that demonstrates enhanced immunogenicity compared to its native counterpart, CAP1. While it can induce robust T-cell responses, its clinical utility may be contingent on the ability of these T-cells to effectively recognize and eliminate tumor cells presenting the native epitope. The data and protocols presented in this guide provide a framework for the continued investigation and potential optimization of **Cap1-6D** and other APL-based cancer immunotherapies.



Disclaimer: This document is intended for informational and research purposes only and does not constitute medical advice. The experimental protocols are provided as examples and should be adapted and optimized for specific laboratory conditions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Low TCR avidity and lack of tumor cell recognition in CD8+ T cells primed with the CEAanalogue CAP1-6D peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ZAP-70: An Essential Kinase in T-cell Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Linker for Activation of T Cells (LAT) Signaling Hub: From Signaling Complexes to Microclusters PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cap1-6D: An Altered Peptide Ligand for HLA-A2 in Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15597365#cap1-6d-as-an-altered-peptide-ligand-for-hla-a2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com